tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNAOYQNEWLLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464178 | |
| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-59-5 | |
| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-tert-Butyl-(5-bromo-6-chloropyridin-3-yl)carbamate
Abstract
This document provides a comprehensive technical overview of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The guide details the compound's chemical identity, including its definitive CAS Number, synthesis protocols, purification strategies, and analytical characterization. Furthermore, it explores the rationale behind its molecular design, its applications as a strategic intermediate, and critical safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates in the synthesis of novel therapeutic agents.
Compound Identification and Core Properties
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a strategically functionalized pyridine derivative. The presence of orthogonal halogen atoms (bromine and chlorine) at positions C5 and C6, respectively, combined with a Boc-protected amine at C3, makes it a highly versatile intermediate for sequential, site-selective cross-coupling reactions.
The tert-butyloxycarbonyl (Boc) protecting group is critical to the compound's utility. It deactivates the amine towards many reaction conditions, preventing unwanted side reactions, and can be removed under specific acidic conditions that typically do not affect other parts of the molecule.[1] This stability towards most nucleophiles and bases allows for a broad range of subsequent chemical transformations.[1]
Table 1: Chemical and Physical Properties
| Identifier | Value | Source(s) |
| CAS Number | 405939-59-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | [2] |
| Molecular Weight | 307.57 g/mol | [2] |
| Appearance | Off-white to white solid | [4] |
| Melting Point | 105 - 109 °C | [4] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment |
Synthesis and Purification
The synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a cornerstone process for accessing this intermediate. The primary route involves the N-protection of the corresponding amine precursor.
Synthesis Pathway: N-Boc Protection
The most common and efficient method for synthesizing the title compound is the reaction of 5-bromo-6-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely adopted transformation in medicinal chemistry.[5]
The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. A base is typically employed to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.
Figure 1: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Objective: To synthesize tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate with high yield and purity.
Materials:
-
5-bromo-6-chloropyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-bromo-6-chloropyridin-3-amine (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add a suitable base such as triethylamine (1.5 eq). To this stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature. Some protocols may benefit from catalytic amounts of DMAP.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate as a solid.
Rationale: The choice of an anhydrous solvent is critical to prevent the hydrolysis of Boc anhydride. The basic conditions facilitate the deprotonation of the amine, increasing its nucleophilicity, and neutralize the acidic byproducts.[6] The aqueous workup removes water-soluble byproducts and unreacted reagents.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Commercial suppliers often provide access to NMR, HPLC, and mass spectrometry data for their products.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the structure by showing characteristic peaks for the protons on the pyridine ring and the tert-butyl group. The nine protons of the tert-butyl group will appear as a singlet, typically around 1.5 ppm.[7] The aromatic protons on the pyridine ring will appear as distinct signals further downfield.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon skeleton of the molecule, confirming the presence of the pyridine ring carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.[7]
-
Mass Spectrometry (MS): ESI-MS will show the molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. The isotopic pattern will also be characteristic due to the presence of both bromine and chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, ideally showing a single major peak.
Reactivity and Applications in Drug Discovery
The strategic placement of the functional groups is the source of this compound's value in synthetic chemistry. The bromine at C5 and chlorine at C6 have differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for sequential and selective introduction of different substituents.
The carbamate functionality is a key structural element in many approved therapeutic agents.[8] It acts as a stable amide-ester hybrid that can participate in hydrogen bonding, modulate molecular conformation, and improve pharmacokinetic properties.[8] Carbamates are also frequently used in prodrug design to enhance stability and bioavailability.[9]
Figure 2: Role as a versatile intermediate in drug discovery pathways.
This building block serves as a key starting material in the synthesis of complex molecules targeting a range of diseases.[10] For instance, substituted pyridines are common scaffolds in kinase inhibitors, GPCR ligands, and other biologically active compounds.[10][11]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.
5.1. Hazard Identification
-
While specific toxicology data for this exact compound is limited, related carbamates and halogenated pyridines warrant caution.
-
May be harmful if swallowed, inhaled, or in contact with skin.[4]
-
May cause irritation to the skin, eyes, and respiratory tract.[4][12]
5.2. Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Avoid dust formation.[14]
-
Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[13]
-
Wash hands thoroughly after handling.[13]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Recommended storage temperature is between 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
5.4. Spills and Disposal
-
In case of a spill, avoid breathing dust.[12] Sweep up the solid material and place it in a suitable, closed container for disposal.[4]
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate, identified by CAS Number 405939-59-5 , is a high-value synthetic intermediate whose molecular architecture is deliberately designed for versatility in medicinal chemistry. The combination of a stable Boc-protected amine and two differentially reactive halogen atoms provides a robust platform for the construction of complex, poly-functionalized pyridine-based drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program leveraging this powerful building block.
References
-
Ghosh, A. K., et al. (2016). The N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Feroci, M., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(11), 1893. Retrieved from [Link]
-
Alfa Aesar. (2010). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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Bojić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 101-124. Retrieved from [Link]
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Musilek, K., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 24(18), 3296. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Bentham Science. (n.d.). Current Developments of Coumarin Compounds in Medicinal Chemistry. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
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- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Introduction
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery programs. Its strategic substitution pattern, featuring bromo, chloro, and a protected amine functionality on a pyridine core, renders it a versatile synthon for introducing this motif into larger molecules, often through cross-coupling reactions. This guide provides a comprehensive overview of the robust and scalable synthesis of this intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure high yield and purity.
Strategic Overview of the Synthetic Pathway
The synthesis of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate is efficiently achieved in a two-step sequence starting from readily available 3-aminopyridine. The carefully orchestrated pathway involves:
-
Regioselective Halogenation: The initial step focuses on the controlled bromination and chlorination of the 3-aminopyridine ring to furnish the key intermediate, 5-amino-3-bromo-2-chloropyridine. This transformation requires careful selection of halogenating agents and reaction conditions to achieve the desired regioselectivity.
-
N-Boc Protection: The subsequent step involves the protection of the exocyclic amino group of 5-amino-3-bromo-2-chloropyridine as its tert-butoxycarbonyl (Boc) carbamate. This is a standard protecting group strategy that enhances the stability of the amine and allows for selective downstream functionalization at other positions of the pyridine ring.[1]
This synthetic approach is logical and efficient, leveraging well-established and scalable reaction classes to construct the target molecule.
Visualizing the Synthetic Transformation
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic route to tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.
Part 1: Synthesis of 5-Amino-3-bromo-2-chloropyridine
The synthesis of the key intermediate, 5-amino-3-bromo-2-chloropyridine, is a critical first step that establishes the core halogenation pattern. While several methods exist for the halogenation of aminopyridines, a reliable approach involves a sequential halogenation strategy.
Causality Behind Experimental Choices
The amino group in 3-aminopyridine is an activating, ortho-, para-director. This inherent electronic property guides the incoming electrophilic halogenating agents. However, achieving the desired 3-bromo-5-amino-6-chloro substitution pattern requires careful control of the reaction conditions to manage the regioselectivity of both bromination and chlorination. The choice of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as halogenating agents offers a milder and more selective alternative to diatomic halogens, minimizing over-halogenation and side product formation. The reaction solvent and temperature are also critical parameters to control the reaction rate and selectivity.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | ≥99% | Commercial Source |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Commercial Source |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | ≥98% | Commercial Source |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Commercial Source |
| Saturated aq. NaHCO₃ | - | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Commercial Source |
Procedure:
-
Dissolution: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-aminopyridine (9.41 g, 100 mmol) and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Bromination: Cool the solution to 0 °C using an ice-water bath. Add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Chlorination: Re-cool the reaction mixture to 0 °C. Add N-chlorosuccinimide (13.35 g, 100 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
-
Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic byproducts. Wash the organic layer with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to afford 5-amino-3-bromo-2-chloropyridine as a solid.
Part 2: Synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
The final step in the synthesis is the protection of the amino group of 5-amino-3-bromo-2-chloropyridine with a tert-butoxycarbonyl (Boc) group. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).
Mechanism of Boc Protection
The mechanism of the Boc protection of an amine is a well-established process. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then deprotonates the newly formed carbamate to yield the final product and tert-butanol. The use of a base facilitates the deprotonation of the amine, increasing its nucleophilicity and driving the reaction to completion.
Visualizing the Boc Protection Mechanism
Sources
The Synthetic Chemist's Guide to tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate: A Profile of a Versatile Pharmaceutical Building Block
Introduction: Unveiling a Key Heterocyclic Intermediate
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their ability to engage in specific, high-affinity interactions with biological targets. tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate, a dihalogenated and Boc-protected aminopyridine, has emerged as a crucial building block for the synthesis of complex, biologically active molecules. Its strategic placement of reactive handles—a bromine atom, a chlorine atom, and a protected amine—offers a versatile platform for sequential and site-selective functionalization, enabling the rapid exploration of chemical space in the pursuit of novel drug candidates.
This in-depth technical guide provides a comprehensive overview of the reactivity profile of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate. We will delve into the core principles governing its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and deprotection strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Molecular Structure and Physicochemical Properties
The reactivity of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate is intrinsically linked to its molecular architecture. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The presence of two different halogen atoms at positions 5 and 6, coupled with a Boc-protected amine at position 3, sets the stage for a rich and varied chemical behavior.
| Property | Value | Source |
| CAS Number | 405939-59-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | [1][3][4][5][6] |
| Molecular Weight | 307.57 g/mol | [3][4][5][6] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and chlorinated solvents. | General Chemical Knowledge |
Part 1: The Realm of Cross-Coupling Reactions: A Playground for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the elaboration of aryl halides. For tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, these reactions offer a predictable and efficient means to introduce carbon and nitrogen-based substituents.
Regioselectivity: The Guiding Principles
The presence of two different halogens on the pyridine ring necessitates a discussion on regioselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. This is a direct consequence of the decreasing bond dissociation energies.
Furthermore, the electronic nature of the pyridine ring plays a crucial role. The positions ortho (C2 and C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the nitrogen atom.
For tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, we have a C-Br bond at the C5 position and a C-Cl bond at the C6 (ortho) position. The general order of reactivity (C-Br > C-Cl) suggests that cross-coupling reactions will preferentially occur at the C5-Br bond. However, the activation of the C6 position by the adjacent nitrogen atom can also influence the outcome. In most standard cross-coupling conditions, the difference in reactivity between bromine and chlorine is significant enough to ensure selective reaction at the C-Br bond.
Caption: General regioselectivity in cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are the catalysts of choice. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and are effective for a broad range of substrates. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, especially for less reactive chlorides, but for the more reactive bromide, standard phosphine ligands are often sufficient.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Solvent: A mixture of an organic solvent and water is typically used. Dioxane/water or toluene/ethanol/water are common solvent systems that facilitate the dissolution of both the organic and inorganic reagents.
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the standard catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself.
Self-Validating Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and the copper(I) iodide (0.04-0.10 equiv).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of anilines and their derivatives.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or BINAP are commonly used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the reductive elimination step, which is often challenging in C-N bond formation.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Self-Validating Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry reaction vessel.
-
Reagent Addition: Add a solution of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv) and the amine (1.1-1.3 equiv) in an anhydrous solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and perform an extractive work-up. Purify the product by column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr): Reactivity at the C6 Position
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. In tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, the chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr). This provides a complementary strategy to cross-coupling for the functionalization of this scaffold.
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing pyridine nitrogen, which stabilizes the intermediate and facilitates the reaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: Simplified mechanism of SNAr reaction.
Experimental Considerations:
-
Nucleophiles: A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, which can stabilize the charged intermediate. Heating is often required to drive the reaction to completion. For amine nucleophiles, a base may be added to deprotonate the amine or to scavenge the HCl generated.
Self-Validating Protocol: SNAr with an Amine
-
Reaction Setup: In a sealed tube, combine tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the desired amine (1.5-2.0 equiv), and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-150 °C for several hours to overnight.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
Part 3: The Gateway to the Free Amine: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. Removal of the Boc group from tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate or its derivatives is a crucial step to unveil the free 3-amino group, which can then be further functionalized.
Mechanism of Acid-Catalyzed Deprotection:
The deprotection is typically initiated by protonation of the carbonyl oxygen of the carbamate. This is followed by the loss of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.
Caption: Acid-catalyzed Boc deprotection pathway.
Self-Validating Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4 M, 5-10 equiv).
-
Reaction Execution: Stir the reaction at room temperature for 1-4 hours, or until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If a salt of the amine is formed, it can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. If the free amine is desired, the excess acid can be removed by co-evaporation with a suitable solvent.
Conclusion: A Versatile Scaffold for Drug Discovery
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate stands as a testament to the power of strategic molecular design in modern organic synthesis. Its differentiated halogen atoms and a protected amine provide a predictable and versatile platform for the construction of highly functionalized pyridine derivatives. By understanding the fundamental principles of its reactivity in cross-coupling, nucleophilic aromatic substitution, and deprotection reactions, researchers can effectively harness its potential to accelerate the discovery and development of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes and the efficient synthesis of a diverse range of complex molecules.
References
-
Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of organic chemistry, 72(18), 6797–6805. [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of substituted pyridine derivatives via the ruthenium-catalyzed cycloisomerization of 3-azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- European Patent No. EP1368287B1. (2003).
-
Ikram, M., Rehman, A. U., Rauf, A., & Raza, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 199. [Link]
-
PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Wube, A. A., & Wätjen, W. (2015). A simple, modular synthesis of substituted pyridines. Beilstein journal of organic chemistry, 11, 1346–1353. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
Wipf, P., & Maciejewski, J. P. (2006). Three-component coupling sequence for the regiospecific synthesis of substituted pyridines. Organic letters, 8(23), 5267–5270. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes. [Link]
- European Patent No. EP3752488A1. (2021). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
Ghosh, A., & Sies, H. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2917–2934. [Link]
-
Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. European journal of organic chemistry, 2017(48), 7116–7132. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 510-513. [Link]
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YouTube. Nucleophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- U.S. Patent No. US10017491B2. (2018).
-
Tang, T., Fei, X. D., Ge, Z. Y., Chen, Z., Zhu, Y. M., & Ji, S. J. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of organic chemistry, 78(7), 3170–3175. [Link]
- Chinese Patent No. CN102020589B. (2013).
-
Owusu, F. A., & Kassim, A. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23933–23940. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Methodological & Application
A Strategic Guide to the Synthesis of Substituted Aminopyridines from tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
This comprehensive guide details the strategic synthesis of substituted aminopyridines, valuable scaffolds in medicinal chemistry, utilizing the versatile starting material, tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate. This document provides an in-depth analysis of chemoselective functionalization strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, followed by the final deprotection step. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.
Introduction: The Significance of Substituted Aminopyridines
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Their prevalence in drug discovery is attributed to their ability to act as bioisosteres for other aromatic systems, their capacity for hydrogen bonding, and their tunable electronic and steric properties, which allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. The strategic derivatization of the aminopyridine core is therefore a critical endeavor in the pursuit of novel and effective therapeutics.
The starting material, tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, offers a unique platform for the synthesis of a diverse library of substituted aminopyridines. The presence of two distinct halogen atoms at positions C5 (bromo) and C6 (chloro) allows for orthogonal or sequential functionalization, providing a powerful tool for controlling the introduction of various substituents. The tert-butoxycarbonyl (Boc) protecting group on the C3-amino functionality ensures its stability during the initial synthetic transformations and allows for its facile deprotection in the final step to reveal the desired aminopyridine.
Strategic Overview: A Roadmap to Derivatization
The synthetic utility of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate lies in the differential reactivity of the C-Br and C-Cl bonds. This allows for a strategic and controlled approach to the synthesis of di-substituted aminopyridines. The general workflow involves the selective functionalization of one halogen, followed by a subsequent reaction at the other halogen, and finally, the deprotection of the Boc group.
Figure 1. A generalized workflow for the synthesis of substituted aminopyridines.
This guide will focus on three key palladium-catalyzed cross-coupling reactions for the functionalization of the C-Br bond—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and nucleophilic aromatic substitution (SNAr) for the functionalization of the C-Cl bond. The final step of Boc deprotection under acidic conditions will also be detailed.
Section 1: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position of the pyridine ring is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 6-position. This difference in reactivity allows for the selective functionalization of the C5 position using a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] In the context of our starting material, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst.
Figure 2. The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate with phenylboronic acid.
Materials:
-
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Add 1,4-dioxane and degassed water to the flask in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the starting material).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
| Reagent/Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A common and effective catalyst system for Suzuki couplings of heteroaryl halides. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane/H₂O | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Ar or N₂) | Prevents the oxidation and deactivation of the palladium catalyst. |
Table 1. Optimized conditions for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction allows for the introduction of a wide array of primary and secondary amines at the C5 position of the pyridine ring. Studies on the chemoselective functionalization of similar dihalopyridines have shown that under palladium catalysis, amination occurs preferentially at the C-Br bond.[4]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate with morpholine.
Materials:
-
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Reagent/Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for the amination of aryl bromides. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Ensures a reasonable reaction rate. |
| Atmosphere | Inert (Ar or N₂) | Essential for catalyst stability. |
Table 2. Optimized conditions for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides a direct route to the introduction of alkynyl groups at the C5 position.
Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate with phenylacetylene.
Materials:
-
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add the anhydrous solvent (THF or DMF) and triethylamine (2.0 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Reagent/Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic catalyst system for Sonogashira couplings. |
| Base | Et₃N | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Aprotic polar solvents that are suitable for this reaction. |
| Temperature | RT to 70 °C | The reaction often proceeds at room temperature, but gentle heating can increase the rate. |
| Atmosphere | Inert (Ar or N₂) | Protects the catalysts from deactivation. |
Table 3. Optimized conditions for the Sonogashira coupling.
Section 2: Functionalization of the C6-Position via Nucleophilic Aromatic Substitution (SNAr)
Following the selective functionalization of the C5-position, the remaining chloro-substituent at the C6-position can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring nitrogen activates the C6 position (ortho to the nitrogen) towards nucleophilic attack.[6] This allows for the introduction of various nucleophiles, such as amines and alcohols.
Reaction Principle: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).
Figure 3. The addition-elimination mechanism of nucleophilic aromatic substitution.
Protocol 4: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol describes a general procedure for the SNAr reaction of a C5-functionalized tert-butyl (6-chloropyridin-3-yl)carbamate with a primary amine.
Materials:
-
C5-functionalized tert-butyl (6-chloropyridin-3-yl)carbamate
-
Primary amine (e.g., benzylamine)
-
A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (optional, depending on the amine)
-
A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Sealed reaction vial or microwave reactor
Procedure:
-
To a sealed vial, add the C5-functionalized starting material (1.0 equiv) and the primary amine (1.5-2.0 equiv).
-
If the amine salt is used or if the amine is not a strong enough base, add a base like K₂CO₃ (2.0 equiv).
-
Add the solvent (DMSO or DMF).
-
Seal the vial and heat the reaction mixture to 120-150 °C. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Final Deprotection of the Boc Group
The final step in the synthesis of the target substituted aminopyridines is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine.[7][8]
Protocol 5: Acidic Deprotection of the Boc Group
This protocol provides a standard procedure for the deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Materials:
-
Boc-protected substituted aminopyridine
-
Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane (e.g., 4 M)
-
Dichloromethane (DCM) or 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected aminopyridine in DCM or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) or the HCl solution in dioxane (excess).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.
| Reagent | Solvent | Temperature | Typical Reaction Time |
| TFA | DCM | 0 °C to RT | 1-2 hours |
| 4M HCl in Dioxane | Dioxane | RT | 1-4 hours |
Table 4. Common conditions for Boc deprotection.
Conclusion
The strategic functionalization of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate provides a versatile and efficient platform for the synthesis of a wide array of substituted aminopyridines. The chemoselective nature of palladium-catalyzed cross-coupling reactions at the C5-bromo position, coupled with the propensity of the C6-chloro position to undergo nucleophilic aromatic substitution, allows for a controlled and stepwise introduction of diverse functionalities. The final acidic deprotection of the Boc group yields the desired aminopyridine products. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel and medicinally relevant aminopyridine derivatives.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. [Video]. YouTube. [Link]
-
NPTEL-NOC IITM. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hould, D., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(11), 4277–4280. [Link]
-
Hould, D., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Choy, J., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(11), 1775–1781. [Link]
-
Choy, J., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Mosrin, M., Bresser, T., & Knochel, P. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic Letters, 11(15), 3406–3409. [Link]
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Nikishkin, N. I., et al. (2012). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants. Organic & Biomolecular Chemistry, 10(28), 5443–5451. [Link]
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Singh, R. P., & Verma, S. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(46), 32415–32422. [Link]
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PubChem. (n.d.). 5-Amino-2-bromo-3-chloropyridine. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Dong, X., & Han, Y. (2016). Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-Tetrahydropyridine Derivatives. Organic Letters, 18(15), 3774–3777. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
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Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
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Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Suzuki Cross-Coupling of Aryl Bromides with Phenylboronic Acid. Organic Letters, 2(8), 1101–1104. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635–1638. [Link]
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Spyropoulos, C., & Kokotos, C. G. (2014). In a practical one-pot synthesis of ureas, Boc-protected amines are transformed into nonsymmetrical and symmetrical disubstituted and trisubstituted ureas via in situ generation of isocyanates utilizing 2-chloropyridine and trifluoromethanesulfonyl anhydride. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
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sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]
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MDPI. (2011, December 5). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]
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Regioselective reactions of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
An Application Guide to the Regioselective Functionalization of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the regioselective reactions involving tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, a highly versatile building block in modern synthetic and medicinal chemistry. We delve into the underlying principles governing the differential reactivity of the C5-bromo and C6-chloro positions. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—are presented, demonstrating the preferential functionalization of the C-Br bond. Furthermore, we explore the orthogonal reactivity of the remaining C-Cl bond via Nucleophilic Aromatic Substitution (SNAr), enabling a powerful sequential functionalization strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex, polysubstituted pyridine derivatives.
Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold
The pyridine nucleus is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science. Among the myriad of pyridine-based building blocks, tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (CAS 405939-59-5) stands out for its pre-installed functional handles, which allow for controlled, stepwise elaboration.[1][2] Its structure features a Boc-protected amine, which directs and modulates reactivity, and two distinct halogen atoms at the C5 and C6 positions, setting the stage for regioselective transformations.
The ability to selectively address one halogen in the presence of the other is paramount for efficient molecular construction. This guide elucidates the chemical logic that dictates this selectivity and provides actionable protocols to exploit it.
Caption: Structure and key reactive sites of the title compound.
The Principle of Regioselectivity: A Tale of Two Halogens
The synthetic utility of this dihalopyridine hinges on the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The observed regioselectivity is primarily dictated by the mechanism of the chosen reaction class.
Palladium-Catalyzed Cross-Coupling: A Matter of Kinetics
In palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] This step is often rate-determining. The relative rates of oxidative addition for aryl halides follow the trend: C-I > C-Br > C-Cl.[3] This is a direct consequence of bond dissociation energies (BDE), where the C-Br bond is significantly weaker than the C-Cl bond.
Therefore, under standard cross-coupling conditions, the palladium catalyst will selectively insert into the C5-Br bond, leaving the C6-Cl bond intact for subsequent transformations. This kinetic preference provides a reliable and predictable route to C5-functionalized products.[4]
Nucleophilic Aromatic Substitution (SNAr): An Electronic Game
The C6-chloro position, while less reactive in cross-coupling, is electronically primed for Nucleophilic Aromatic Substitution (SNAr). Its position ortho to the electron-withdrawing pyridine nitrogen atom polarizes the C-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack.[5] This makes the C6 position susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides, thiolates), a reaction that does not typically occur at the C5-bromo position under the same conditions.
This orthogonal reactivity is the cornerstone of the scaffold's utility, allowing for a two-stage functionalization strategy.
Caption: Decision tree for regioselective functionalization.
Application Protocols: Palladium-Catalyzed Reactions at C5
The following protocols are designed as robust starting points for the selective functionalization of the C5-bromo position. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[6][7] The choice of a phosphine ligand is crucial for achieving high efficiency, with bulky, electron-rich ligands often providing the best results.[8]
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Boron Reagent | Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Detailed Protocol:
-
To a flame-dried reaction vessel, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the vessel with a septum, and purge with argon for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-Dioxane).
-
Add the degassed solvent to the reaction vessel, followed by the catalyst solution and degassed water (if applicable).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C5-aryl-6-chloropyridine derivative.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction provides a powerful method for installing alkyne moieties.[9] It is co-catalyzed by palladium and copper(I), with the copper facilitating the transmetalation of the acetylide.[10][11]
| Parameter | Recommended Condition |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (4-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0 - 4.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 - 2.0 equiv) |
| Solvent | THF or DMF |
| Temperature | 25 - 80 °C |
| Reaction Time | 2 - 16 hours |
Detailed Protocol:
-
To a flame-dried Schlenk flask, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (or DMF) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.5 equiv) dropwise at room temperature.
-
Stir the mixture at the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the C5-alkynyl-6-chloropyridine derivative.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[12][13] The choice of base and ligand is highly dependent on the nature of the amine coupling partner.[14]
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, RuPhos, or BrettPhos (2-8 mol%) |
| Base | NaOt-Bu (for primary/secondary alkylamines, anilines) or Cs₂CO₃ (for amides, less nucleophilic amines) (1.4 - 2.5 equiv) |
| Amine | Primary or secondary amine, amide, or heterocycle (1.1 - 1.5 equiv) |
| Solvent | Toluene, 1,4-Dioxane, or CPME |
| Temperature | 80 - 120 °C |
| Reaction Time | 6 - 24 hours |
Detailed Protocol:
-
In a glovebox or under a strong flow of argon, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add the anhydrous solvent (e.g., Toluene) and seal the tube.
-
Remove the tube from the glovebox and place it in a preheated oil bath (e.g., 110 °C).
-
Stir vigorously for the required time, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with an appropriate solvent like CH₂Cl₂ or EtOAc, and quench carefully with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the C5-amino-6-chloropyridine derivative.
Leveraging Orthogonal Reactivity: Sequential Functionalization
The true synthetic power of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate is realized through sequential reactions. After selectively functionalizing the C5-position via a palladium-catalyzed cross-coupling, the C6-chloro group becomes a handle for a subsequent SNAr reaction.
Caption: Workflow for sequential C5 and C6 functionalization.
General Protocol for SNAr at C6:
-
Dissolve the C5-functionalized-6-chloropyridine intermediate (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.
-
Add a base if required (e.g., K₂CO₃, Cs₂CO₃ for phenols or amines; NaH for alcohols).
-
Add the nucleophile (e.g., a secondary amine, sodium methoxide, or sodium thiophenoxide) (1.5 - 3.0 equiv).
-
Heat the reaction mixture (60 - 140 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Perform standard aqueous workup, dry the organic layer, and concentrate.
-
Purify by column chromatography or recrystallization to yield the fully substituted pyridine.
References
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PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]
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Garg, N. K., et al. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]
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Schoenebeck, F., et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. [Link]
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Hartwig, J. F., et al. Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. [Link]
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Garg, N. K., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. ACS Catalysis. [Link]
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Sci-Hub. Regioselective 2-Amination of Polychloropyrimidines. Providing access to the full text. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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Spivey, A. C., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. [Link]
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White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]
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ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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PubMed. Regioselective entry to bromo-gamma-hydroxybutenolides. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ResearchGate. Regioselective 2-Amination of Polychloropyrimidines | Request PDF. [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. [Link]
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Application Notes & Protocols: The Strategic Utility of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate in Modern Drug Discovery
Abstract
Substituted pyridine scaffolds are a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics.[1] Their prevalence is due to a unique combination of physicochemical properties, including aqueous solubility, hydrogen bonding capability, and metabolic stability, which make them ideal for engaging biological targets. Within this class, tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate (herein referred to as 1 ) has emerged as a particularly powerful and versatile intermediate. This document provides an in-depth guide to its synthesis and strategic application, focusing on the rationale behind its design and the protocols for its use in constructing complex molecular architectures relevant to drug discovery.
The Strategic Advantage of Intermediate 1
The utility of intermediate 1 lies in its trifecta of functionalities, each offering a distinct handle for synthetic manipulation:
-
Boc-Protected Amine (C3): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the pyridinyl amine.[2][3] It is stable to a wide range of reaction conditions, particularly the organometallic chemistries discussed below, yet can be cleanly and selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unveil the amine for subsequent functionalization. This allows chemists to precisely time the introduction of amide bonds, ureas, or sulfonamides, or to use the amine for reductive amination.
-
Bromo Group (C5): The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions. It exhibits higher reactivity towards Pd(0) oxidative addition compared to the C-Cl bond, a crucial distinction that enables selective chemistry.
-
Chloro Group (C6): The carbon-chlorine bond is less reactive than the C-Br bond in standard cross-coupling conditions. This differential reactivity is not a limitation but a strategic advantage, allowing for sequential, site-selective functionalization. The C5-bromo position can be addressed first, followed by a second, typically more forcing, cross-coupling reaction at the C6-chloro position.
This inherent electronic differentiation makes intermediate 1 an ideal scaffold for building highly decorated pyridine cores, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.
Synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1)
The preparation of intermediate 1 is a straightforward and high-yielding N-Boc protection of its corresponding amine precursor, 5-bromo-6-chloropyridin-3-amine. The protocol is designed for reliability and scalability.
Rationale of Experimental Design
The chosen protocol employs Di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for Boc protection, due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).[3] A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the in situ generated acidic species, driving the reaction to completion. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve both the polar starting amine and the less polar (Boc)₂O, creating a homogenous reaction environment. The reaction proceeds efficiently at ambient temperature, obviating the need for heating or cooling and simplifying the procedure.
Workflow for the Synthesis of Intermediate 1
Caption: Synthetic workflow for the N-Boc protection reaction.
Detailed Experimental Protocol
Materials & Reagents:
-
5-bromo-6-chloropyridin-3-amine (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-6-chloropyridin-3-amine (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (1.1 eq.) in a small amount of THF. Add this solution dropwise to the amine solution over 15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Once complete, concentrate the reaction mixture in vacuo to remove the THF.
-
Redissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the pure product 1 as a white to off-white solid.
Summary of Synthesis Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-bromo-6-chloropyridin-3-amine | Commercially available precursor.[4] |
| Reagent | Di-tert-butyl dicarbonate (1.1 eq.) | Standard, efficient Boc-protection reagent. |
| Base | Triethylamine (1.5 eq.) | Scavenges acidic byproducts to drive the reaction. |
| Solvent | Anhydrous THF | Good solubility for reactants; inert. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for reaction; simplifies procedure. |
| Reaction Time | 2-4 hours | Typical duration for completion (monitor by TLC). |
| Purification | Flash Chromatography | Ensures high purity required for subsequent steps. |
| Typical Yield | >90% | Highly efficient transformation. |
Application in Drug Synthesis: Site-Selective Suzuki-Miyaura Coupling
The primary application of intermediate 1 is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is a foundational tool in drug discovery for constructing biaryl and heteroaryl-aryl scaffolds.[5][6][7]
Rationale for Site-Selectivity
The C-Br bond at the C5 position is significantly more reactive than the C-Cl bond at C6 towards the initial oxidative addition step in the Suzuki catalytic cycle. This is due to the lower bond dissociation energy of the C-Br bond. By carefully selecting a mild palladium catalyst and base, and maintaining a moderate reaction temperature (typically 80-100 °C), one can achieve highly selective coupling at the C5 position while leaving the C6-Cl position untouched for future elaboration. This principle is demonstrated in the synthesis of numerous complex molecules, including the kinase inhibitor Asciminib, which utilizes a similar selectively reactive 5-bromo-6-chloropyridine core.[8]
Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for site-selective Suzuki coupling at the C5-position.
Detailed Experimental Protocol
Materials & Reagents:
-
Intermediate 1 (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a Schlenk flask or microwave vial, add intermediate 1 (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the C5-arylated pyridine derivative.
Pathway to Molecular Complexity: Subsequent Transformations
The true power of intermediate 1 is realized in the subsequent steps. The product from the initial Suzuki coupling is now primed for further diversification.
Caption: Strategic pathways for further functionalization.
-
C6-Cl Functionalization: The remaining chloro group can undergo a second cross-coupling reaction, often under slightly more forcing conditions (e.g., using a more active catalyst/ligand system like those for Buchwald-Hartwig amination or a second Suzuki coupling). This allows for the introduction of a different aryl, heteroaryl, or amine substituent at the C6 position.
-
C3-Amine Deprotection & Elaboration: The Boc group can be removed with a strong acid like TFA. The resulting free amine is a key diversification point, ready for acylation with carboxylic acids, reaction with isocyanates to form ureas, or coupling with sulfonyl chlorides to produce sulfonamides, all of which are critical functional groups in bioactive molecules.
Conclusion
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is more than a simple building block; it is a strategically designed intermediate that provides a clear and reliable roadmap for the synthesis of complex, multi-substituted pyridine derivatives. Its orthogonal halogen handles and stable amine protecting group offer medicinal chemists precise control over molecular construction, accelerating the discovery and development of novel therapeutics. The protocols outlined herein provide a robust foundation for leveraging this powerful intermediate in any drug discovery program.
References
-
PubChem. 5-Amino-2-bromo-3-chloropyridine. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]
- Google Patents.US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]
-
SciSpace. Prescribed drugs containing nitrogen heterocycles: an overview. SciSpace. Available at: [Link]
- Google Patents.US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]
- Google Patents.CN102936220B - BOC protection method for aminopyridine. Google Patents.
-
Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Library of Medicine. Available at: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Vignan's Foundation for Science, Technology and Research. Novel candidates in the clinical development pipeline for TB drug development and their Synthetic Approaches. Vignan University. Available at: [Link]
-
MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]
-
PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Library of Medicine. Available at: [Link]
-
MySkinRecipes. Tert-Butyl (5-Bromopyridin-3-Yl)(Methyl)Carbamate. MySkinRecipes. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Amino-2-bromo-3-chloropyridine | C5H4BrClN2 | CID 14595220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Welcome to the dedicated technical support guide for the purification of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide field-proven insights and step-by-step protocols to help you achieve high purity and yield.
Product Overview
Before commencing any purification protocol, it is essential to be familiar with the key physical and chemical properties of the target compound.
| Property | Value |
| CAS Number | 405939-59-5[1][2][3] |
| Molecular Formula | C₁₀H₁₂BrClN₂O₂[1][2] |
| Molecular Weight | 307.57 g/mol [1][2] |
| Appearance | Off-white to yellow solid[4] |
| Storage | 2-8°C, sealed in a dry environment[3][4] |
Frequently Asked Questions (FAQs)
This section addresses general, high-level questions regarding the purification strategy for tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.
Q1: What are the most probable impurities in my crude product?
Understanding potential impurities is the first step toward designing an effective purification strategy. Based on the common synthetic route involving the protection of 5-bromo-6-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O), you can anticipate the following:
-
Unreacted Starting Material: 5-bromo-6-chloropyridin-3-amine. This is a common impurity, especially if the reaction has not gone to completion. It is significantly more polar than the desired product.
-
Reagent-Derived Impurities: Excess Boc₂O and its breakdown products, such as tert-butanol.[5]
-
Over-reaction Products: Di-Boc protected amine (though sterically hindered and less likely).
-
Regioisomers: Depending on the synthesis of the starting amine, positional isomers of the halogenated pyridine may be present.[6]
-
Residual Solvents: Solvents used in the reaction, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[7][8]
Q2: What is the recommended first-line purification strategy?
A multi-step approach is typically most effective. We recommend the following sequence:
-
Aqueous Workup/Extraction: An initial wash with a dilute acidic solution is highly effective at removing the basic starting amine.[7][9]
-
Silica Gel Column Chromatography: This is the primary method for separating the product from non-polar impurities (like Boc₂O) and closely related byproducts.[7]
-
Recrystallization or Trituration: This final step removes trace impurities and provides a high-purity, crystalline solid.
Q3: How should I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel 60 F₂₅₄ plates and visualize spots using a UV lamp (254 nm). The Boc-protected product is significantly less polar than the starting amine. A good starting mobile phase for TLC analysis is a 3:1 mixture of Hexane:Ethyl Acetate.
Q4: What are the key stability considerations for this compound during purification?
The tert-butyloxycarbonyl (Boc) protecting group is the primary point of sensitivity.
-
Acid Sensitivity: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, concentrated HCl).[8][10][11] Therefore, use only dilute, weak acids (like 1 M citric acid or 0.5 M HCl) for extractions and avoid prolonged exposure.
-
Thermal Stability: While generally stable at room temperature, some carbamates can be thermally labile.[12] It is good practice to concentrate solutions on a rotary evaporator using a water bath temperature below 40°C.
Troubleshooting Guide: Problem-Specific Solutions
This guide provides direct answers to specific issues you may encounter during your experiments.
Q1: My crude product is a sticky oil or gum. How can I solidify it?
This is a common issue caused by residual solvents or impurities preventing crystallization.
-
Causality: The presence of tert-butanol or other solvents can act as an "oiling out" agent. Amorphous impurities can also disrupt the crystal lattice formation.
-
Solution: Trituration
-
Place the crude oil in a flask.
-
Add a non-polar solvent in which the product is poorly soluble, such as cold hexane or pentane.
-
Use a spatula or glass rod to vigorously scratch and stir the mixture.
-
This process often breaks up the oil and encourages the precipitation of a solid by washing away soluble impurities.
-
Collect the resulting solid by filtration and wash with more cold non-polar solvent.
-
Q2: How do I effectively remove the unreacted 5-bromo-6-chloropyridin-3-amine starting material?
The most effective method is an acidic aqueous wash, which leverages the difference in basicity between the starting material and the product.
-
Causality: The free amine on the starting material is basic and will be protonated by acid to form a water-soluble ammonium salt. The carbamate nitrogen of the product is non-basic, so the product remains neutral and stays in the organic layer.[9]
-
Protocol: Acidic Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of citric acid or 0.5 M HCl.[7]
-
Separate the layers. The protonated amine impurity is now in the aqueous layer.
-
Wash the organic layer sequentially with water and then brine to remove residual acid and dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Workflow for Acidic Wash Extraction
Caption: Logic flow for removing basic amine impurities.
Q3: What are the optimal conditions for silica gel column chromatography?
Flash column chromatography is the gold standard for separating the product from closely related impurities.
-
Causality: The components of the mixture are separated based on their differential adsorption to the polar silica gel stationary phase and solubility in the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.
-
Detailed Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the fractions by TLC. The product will elute after non-polar impurities but before any remaining starting amine.
-
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for most organic compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) | Provides excellent separation of compounds with moderate polarity. Allows for fine-tuning of the elution profile.[7] |
| Alternative Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0% to 5%) | Useful if the product has lower solubility in hexane-based systems. |
Q4: My product is still impure after column chromatography. What is the next step?
If chromatography fails to provide sufficient purity, recrystallization is the best subsequent step.
-
Causality: Recrystallization purifies compounds based on differences in solubility. A solvent system is chosen where the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution or are insoluble at all temperatures.
-
Protocol: Recrystallization
-
Select a suitable solvent or solvent pair (see table below).
-
Dissolve the impure solid in the minimum amount of the hot solvent (or the "good" solvent of a pair).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture to remove colored impurities.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Comments |
| Ethyl Acetate | Hexane / Heptane | A very common and effective pair for moderately polar compounds. |
| Dichloromethane | Hexane / Pentane | Good for initial dissolution, but DCM is volatile. |
| Isopropanol | Water | Can be effective; the product may precipitate upon addition of water.[13] |
| Toluene | Hexane | An alternative non-halogenated system. |
Purification Strategy Decision Tree
Caption: Decision workflow for selecting the appropriate purification technique.
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -....
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Available at: [Link]
-
Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
PubMed. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]
-
NCBI Bookshelf. Pyridine - Some Industrial Chemicals. Available at: [Link]
-
ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
ProQuest. Selective halogenation of pyridines and diazines via unconventional intermediates. Available at: [Link]
-
Reddit. Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? : r/Chempros. Available at: [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]
-
SIELC Technologies. tert-Butyl carbamate. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
Sources
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- 2. en.atomaxchem.com [en.atomaxchem.com]
- 3. 405939-59-5|tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. tert-butyl 2-broMo-6-chloropyridin-3-ylcarbaMate | 1227958-32-8 [chemicalbook.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Accelerating Cross-Coupling Reactions of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the reaction times and overall success of cross-coupling reactions involving tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.
Introduction: Understanding the Substrate
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a dihalogenated pyridine derivative, a common building block in pharmaceutical synthesis. The electronic properties of the pyridine ring, coupled with the presence of two different halogen atoms and a bulky carbamate protecting group, present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The primary challenge is often achieving efficient and selective coupling at the desired position while minimizing side reactions and sluggish kinetics.
The fundamental principle governing selectivity in cross-coupling reactions of this substrate is the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[1] This inherent reactivity difference allows for selective functionalization at the C-5 position (bromine) under milder conditions, while more forcing conditions are required to react at the C-2 position (chlorine).
Troubleshooting Guide: Improving Reaction Times
This guide is structured to address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[2] However, sluggish reactions are a common hurdle, particularly with electron-deficient heteroaryl halides.
Q1: My Suzuki-Miyaura coupling at the C-5 (bromo) position is very slow or has stalled. What are the first parameters I should investigate?
A1: Sluggish Suzuki-Miyaura couplings with this substrate are often due to suboptimal catalyst, ligand, base, or solvent choice. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of ligand is crucial.[3] For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.
-
Initial Recommendation: Start with a robust catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand (e.g., SPhos, XPhos, RuPhos).
-
Troubleshooting: If the reaction is slow, consider switching to a more electron-rich and sterically hindered ligand. The ligand plays a key role in both the oxidative addition and reductive elimination steps.[4]
-
-
Base: The base is required to activate the boronic acid for transmetalation.[2]
-
Initial Recommendation: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
-
Troubleshooting: If the reaction is slow, a stronger base like Cs₂CO₃ or even an organic base might be beneficial. Be cautious with very strong bases as they can promote side reactions.
-
-
Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Initial Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.
-
Troubleshooting: If solubility is an issue, consider a different solvent system. For instance, DMF can be used, but it can be difficult to remove.
-
Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings of aryl halides. It can arise from various pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Degassing the solvent can also help by removing dissolved oxygen, which can contribute to catalyst decomposition and side reactions.
-
Choice of Boronic Acid vs. Ester: Pinacol boronic esters are often more stable than their corresponding boronic acids and can sometimes suppress side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q3: After successfully coupling at the C-5 position, the subsequent coupling at the C-2 (chloro) position is not proceeding. What should I change?
A3: The C-Cl bond is significantly less reactive than the C-Br bond. Therefore, more forcing conditions are required for the second coupling.
-
Increase Temperature: Higher temperatures are generally necessary to facilitate the oxidative addition to the C-Cl bond.
-
Change Catalyst/Ligand System: A more active catalyst system is often required. For couplings involving aryl chlorides, highly active ligands like the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) are often essential.
-
Use a More Reactive Boronic Acid/Ester: If possible, using a more electron-rich boronic acid or ester can sometimes improve the reaction rate.
| Parameter | Initial Recommendation (C-Br Coupling) | Troubleshooting/Optimization (C-Cl Coupling) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(OAc)₂/XPhos or other advanced catalyst |
| Ligand | PPh₃ or SPhos | XPhos, RuPhos, or other bulky, electron-rich ligand |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃ or K₃PO₄ |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Dioxane or Toluene |
| Temperature | 80-100 °C | 100-120 °C |
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6][7] The choice of ligand and base is critical for achieving efficient coupling with the tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate substrate.
Q1: My Buchwald-Hartwig amination at the C-5 position is sluggish. What are the key factors to consider?
A1: Similar to the Suzuki coupling, the catalyst system and base are paramount for an efficient Buchwald-Hartwig amination.
-
Catalyst and Ligand: The development of bulky, electron-rich phosphine ligands has been a major breakthrough for this reaction.[4]
-
Initial Recommendation: A common starting point is a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a ligand such as BINAP or DPPF.[6]
-
Troubleshooting: For challenging substrates like this dihalogenated pyridine, more advanced ligands like XPhos, SPhos, or BrettPhos are often necessary to achieve good reaction rates.[3]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Initial Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used base.
-
Troubleshooting: If NaOtBu is not effective or leads to side reactions, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be considered.
-
-
Solvent: Anhydrous, non-protic solvents are typically used.
-
Initial Recommendation: Toluene or 1,4-dioxane are common choices.
-
Troubleshooting: If solubility or reaction rate is an issue, other solvents like THF can be explored.[8]
-
Q2: I am trying to couple ammonia or a primary amine, and the reaction is not working well. What are the specific challenges?
A2: Ammonia and primary amines can be challenging coupling partners due to their tendency to bind strongly to the palladium center, which can inhibit the catalyst.[6]
-
Ammonia Equivalents: For the introduction of an -NH₂ group, it is often more effective to use an ammonia equivalent, such as benzophenone imine, followed by hydrolysis.[6]
-
Specialized Ligands: Certain ligands, such as Josiphos-type ligands, have been developed for the direct coupling of ammonia.[6] For primary amines, ligands like BrettPhos have shown good performance.[5]
| Parameter | Initial Recommendation | Troubleshooting/Optimization |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Use of pre-catalysts can be more reliable |
| Ligand | BINAP or DPPF | XPhos, SPhos, or BrettPhos |
| Base | NaOtBu | LHMDS or K₃PO₄ |
| Solvent | Toluene or Dioxane | THF |
| Temperature | 80-110 °C | Adjust as needed based on reactivity |
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, but like other cross-coupling reactions, it can be sensitive to reaction conditions.
Q1: My Sonogashira coupling at the C-5 position is slow. What are the critical parameters to optimize?
A1: The Sonogashira reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, along with a base.
-
Catalyst System:
-
Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃ are common choices.
-
Copper(I) Co-catalyst: CuI is the standard co-catalyst. The quality of the CuI is important; it should be free of colored impurities.
-
-
Base: An amine base is typically used, which also often serves as the solvent or co-solvent.
-
Initial Recommendation: Triethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used.
-
Troubleshooting: The choice of amine base can be critical. If the reaction is slow, switching to a different amine base may be beneficial.
-
-
Solvent:
-
Initial Recommendation: The reaction is often run in the amine base as the solvent, or in a co-solvent system such as THF or DMF.
-
Troubleshooting: If solubility is an issue, a co-solvent may be necessary.
-
-
Atmosphere: Sonogashira couplings should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[9]
Q2: I am observing a significant amount of alkyne homocoupling. How can I prevent this?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use.
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid homocoupling, although these may require different catalyst systems.
| Parameter | Initial Recommendation | Troubleshooting/Optimization |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Ensure catalyst is active and not decomposed |
| Cu Co-catalyst | CuI | Use high-purity CuI |
| Base | Et₃N or DIPA | Try a different amine base |
| Solvent | Amine base or THF/amine mixture | DMF/amine mixture for solubility |
| Temperature | Room temperature to 80 °C | Gentle heating can increase the rate |
Visualizing the Process
Catalytic Cycles
To better understand the key steps in each reaction, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Caption: The Sonogashira Coupling Catalytic Cycles.
Troubleshooting Workflow
When faced with a slow or failed reaction, a systematic approach to troubleshooting is essential. The following workflow can help guide your experimental design.
Caption: A Stepwise Troubleshooting Workflow.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Buchwald–Hartwig amination. Wikipedia.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
-
Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. PubMed.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
-
Selective Ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. PubMed.
-
Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
-
reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. PMC.
-
Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Ewha Womans University.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
-
Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. ResearchGate.
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC.
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
-
Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. PubMed.
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
-
Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. Organic Chemistry Portal.
-
Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. PMC.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
-
Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. PMC.
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Technical Support Center: Resolving Purification Issues of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate Derivatives
Welcome to the technical support center for the purification of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common purification challenges encountered during the synthesis and handling of this important class of compounds.
Introduction
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a key building block in the synthesis of various pharmaceutical agents and research chemicals.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. However, its purification can be challenging due to the presence of closely related impurities and the lability of the tert-butoxycarbonyl (Boc) protecting group under certain conditions. This guide provides a structured approach to diagnosing and resolving these purification issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate derivatives.
Q1: What are the most common impurities I should expect during the synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate?
A1: The most common impurities often arise from the starting materials or side reactions during the Boc-protection step. These can include:
-
Unreacted 5-bromo-6-chloropyridin-3-amine: The starting material for the Boc protection.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Such as tert-butanol.
-
Over- or under-halogenated pyridines: Depending on the synthetic route of the starting amine.
-
Isomeric impurities: Arising from non-selective halogenation steps in the synthesis of the pyridine core.[3]
Q2: My purified product has a yellowish tint. Is this normal?
A2: While pure tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is typically an off-white to white solid, a yellowish color can indicate the presence of impurities.[3] It is crucial to analyze the product using techniques like HPLC, LC-MS, or NMR to identify the nature of the colored impurity before proceeding to the next step.[4]
Q3: I'm observing partial deprotection of the Boc group during my purification. What could be the cause?
A3: The Boc group is sensitive to acidic conditions.[5][6] Exposure to acidic silica gel during column chromatography, or inadvertent contact with acidic reagents or solvents can lead to premature deprotection.[7] It's also worth noting that some pyridinyl carbamates can undergo thermal decomposition, which might lead to byproducts.
Q4: Can I use recrystallization for the final purification step?
A4: Recrystallization can be a highly effective method for the final "polishing" of your product to achieve high purity, especially for removing minor impurities from an already relatively pure solid.[3] However, pyridinyl compounds can sometimes be challenging to recrystallize. Careful solvent screening is essential.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Column Chromatography Troubleshooting
Column chromatography is a powerful tool for separating complex mixtures of these derivatives.[3][8]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve an Rf value of approximately 0.2-0.3 for your target compound.[8] |
| Co-elution of product and impurities. | Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight. |
| Inadequate solvent system. | Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] | |
| Product streaking on the column. | Compound is too polar for the solvent system. | Increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol can often resolve streaking. |
| Acidic nature of silica gel causing decomposition. | Use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to neutralize acidic sites. | |
| Low product recovery. | Irreversible adsorption to silica gel. | Consider using a different stationary phase like alumina or a bonded-phase silica. |
| Product is too volatile. | Use a closed system and collect fractions in sealed containers. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The solvent is too good a solvent for the compound at the cooling temperature. | Try a solvent system where the compound has lower solubility at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. | |
| No crystal formation upon cooling. | Solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Incorrect solvent choice. | Systematically screen for suitable recrystallization solvents. Good solvents will dissolve the compound when hot but not when cold. | |
| Low yield after recrystallization. | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
| The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate derivatives.
1. Slurry Preparation:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel to the solution to create a slurry.
- Evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which often provides better separation than loading the sample as a concentrated solution.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Elution:
- Carefully add the dry-loaded sample to the top of the column.
- Begin elution with the starting solvent system (determined by TLC).
- If using a gradient, gradually increase the polarity of the eluent.
- Collect fractions and monitor their composition by TLC.
4. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]
Protocol 2: Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common choices include hexanes, ethyl acetate, isopropanol, or mixtures thereof.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[3]
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate derivatives.
Caption: Decision workflow for purification.
Understanding the Chemistry: The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its ease of removal under acidic conditions.[5][6][9]
Mechanism of Boc Deprotection
The cleavage of the Boc group typically proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[10][6]
Caption: Mechanism of acid-catalyzed Boc deprotection.
This inherent acid sensitivity necessitates careful control of the purification environment to prevent unwanted deprotection.
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).
- US4810796A - Preparation of pyridinol carbamate - Google Patents. (n.d.).
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 24, 2026, from [Link]
-
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
- US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google Patents. (n.d.).
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved January 24, 2026, from [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
-
Methyl carbamate purification by extraction and recrystallization - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 24, 2026, from [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
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Validation & Comparative
Navigating Chirality: A Comparative Guide to X-ray Crystallography for Absolute Configuration of Synthesized Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The determination of a molecule's absolute configuration—its precise three-dimensional arrangement of atoms—is a cornerstone of modern drug development. For chiral molecules, where two enantiomers can exhibit dramatically different pharmacological and toxicological profiles, an unambiguous assignment is not merely an academic exercise; it is a regulatory and safety imperative.[1][2] While several analytical techniques can probe chirality, single-crystal X-ray crystallography remains the definitive "gold standard" for its ability to provide a direct visualization of the molecular structure.
This guide provides an in-depth comparison of X-ray crystallography with powerful solution-state techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). We will explore the underlying principles, detail field-proven experimental workflows, and offer a logical framework for selecting the most appropriate method for your synthesized derivatives.
The Definitive Answer: X-ray Crystallography (XRC)
X-ray crystallography is considered the most reliable method for determining the absolute configuration of chiral molecules because it directly maps the atomic positions in a crystal lattice.[3] The technique's power for this specific application hinges on a physical phenomenon known as anomalous dispersion or resonant scattering.[4][5][6]
The Principle: Harnessing Anomalous Dispersion
Under normal diffraction conditions, the scattering intensity of a reflection (h,k,l) is identical to that of its inverse (-h,-k,-l). This is known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, this law breaks down.[7] This anomalous scattering effect introduces a phase shift in the X-rays scattered by that atom.[8][9]
This phase shift results in a measurable intensity difference between the Friedel-related reflections, now called Bijvoet pairs .[10][11] The magnitude of this difference is dependent on the absolute configuration of the molecule. By analyzing these intensity differences across the entire dataset, the true handedness of the molecule can be determined.
The Self-Validating System: The Flack Parameter
The trustworthiness of an absolute configuration assignment via XRC is quantitatively assessed by the Flack parameter (x) .[12][13] This single value, refined against the experimental data, represents the molar fraction of the inverted enantiomer in the crystal.[14]
-
A Flack parameter refining to a value close to 0 indicates that the modeled absolute configuration is correct.
-
A value close to 1 signifies that the modeled configuration is incorrect and must be inverted.
-
A value around 0.5 may suggest the presence of a racemic twin, where both enantiomers are present in the crystal lattice.
Crucially, the Flack parameter is always reported with a standard uncertainty (s.u.). A small s.u. (e.g., 0.04(5)) lends high confidence to the assignment, whereas a large s.u. (e.g., 0.4(6)) suggests the anomalous scattering signal is too weak for a reliable determination.[10][15]
Experimental Workflow: From Powder to Proof
The protocol for determining absolute configuration via XRC is a multi-step process where meticulous execution is key.
Caption: Experimental workflow for absolute configuration determination using X-ray crystallography.
Detailed Steps:
-
Crystal Growth (The Bottleneck): This is the most critical and often challenging step. A single, well-ordered crystal of suitable size (typically 0.1-0.3 mm) is required.[8] Many drug derivatives exist as oils or amorphous solids, making crystallization a significant hurdle.[3][16] Co-crystallization with a known chiral molecule can be an alternative strategy.[17]
-
Data Collection: The selected crystal is mounted on a diffractometer. To maximize the anomalous signal, a copper (Cu Kα) radiation source is often preferred over molybdenum (Mo Kα) for organic molecules, as it enhances the effect from lighter atoms like oxygen.[11] It is essential to collect a highly redundant dataset, ensuring that Bijvoet pairs are measured multiple times.[10]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Structure Validation: The Flack parameter is calculated. If the value is near 1 with a low s.u., the atomic coordinates of the model are inverted, and the structure is re-refined. A final Flack parameter near 0 with a low s.u. provides a definitive and trustworthy assignment of the absolute configuration.[10]
Powerful Alternatives: Chiroptical Spectroscopy in Solution
When single crystals are elusive, chiroptical techniques like VCD and ECD provide powerful, non-destructive alternatives that work on samples in solution.[1][2] These methods do not "see" the atoms directly but instead measure the differential interaction of the chiral molecule with polarized light.[18]
Vibrational Circular Dichroism (VCD)
VCD measures the difference in absorption of left and right circularly polarized light in the infrared (IR) region.[19] Since IR absorption corresponds to molecular vibrations, a VCD spectrum provides a rich, fingerprint-like signature of a molecule's stereochemistry.[1] A key advantage is that all organic molecules have IR absorptions, so no special chromophore is needed.[1]
The determination of absolute configuration using VCD is an elegant synergy of experiment and computation.[16]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
This document provides essential safety protocols and logistical guidance for the handling and disposal of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate (CAS No. 405939-59-5). As the toxicological properties of this specific compound have not been exhaustively investigated, these procedures are grounded in the principles of chemical safety and data from structurally related halogenated pyridine and carbamate compounds.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals to work safely, ensuring that every protocol functions as a self-validating system of protection.
Hazard Assessment: An Evidence-Based Approach
Tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a halogenated pyridine derivative. Compounds in this class, along with related carbamates, present a range of potential hazards. Based on aggregated data from similar chemical structures, researchers must assume this compound may be:
-
Harmful if swallowed, inhaled, or in contact with skin. [3]
The causality behind these potential hazards lies in the reactivity of the pyridine ring and the potential for the compound to interfere with biological processes upon exposure. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these risks.
The Last Line of Defense: Your Personal Protective Equipment (PPE)
While engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure, PPE is the essential final barrier between the researcher and the chemical.[5] The selection of appropriate PPE must be deliberate and informed by the specific tasks being performed.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Minimum Requirement: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory at all times when handling the compound in solid or solution form.[1]
-
Elevated Risk Operations: When there is a heightened risk of splashing (e.g., during transfer of solutions, heating, or pressure-related work), a face shield must be worn in addition to chemical splash goggles.
Skin and Body Protection
Dermal contact is a significant potential route of exposure.[6]
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for their resistance to a broad range of chemicals, including pyridine-type compounds.[7] Always inspect gloves for tears or punctures before use.[4] For tasks with a high risk of contamination, consider double-gloving. Proper glove removal technique is critical to prevent skin contamination.[4]
-
Lab Coat: A standard laboratory coat should be worn and kept fully fastened.
-
Enhanced Protection: For large-scale operations or significant spill risks, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[8]
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory tract irritation.[2][3]
-
Primary Engineering Control: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted within a properly functioning and certified chemical fume hood.[5]
-
When a Fume Hood is Insufficient: In the rare event that work cannot be conducted in a fume hood or if dust generation is unavoidable, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges and a P95 or P100 particulate filter is recommended.[2] All personnel requiring the use of a respirator must be properly fit-tested and trained.[9]
PPE Protocol Summary
For rapid assessment, the following table summarizes the required PPE for various laboratory operations involving tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Work in a Chemical Fume Hood. |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Work in a Chemical Fume Hood. |
| Transferring Solutions | Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat & Chemical-Resistant Apron | Required: Work in a Chemical Fume Hood. |
| Small Spill Cleanup (<1g) | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: Work in a Chemical Fume Hood. Use appropriate respirator if outside a hood. |
Operational Plans: A Step-by-Step Guide to Safety
Adherence to a strict, logical workflow is paramount for ensuring safety. The following protocol and diagram outline the essential steps for handling this compound.
Experimental Workflow Protocol
-
Hazard Review: Before beginning any work, review this guide and the available Safety Data Sheets (SDS) for similar compounds.
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, then gloves, then eye/face protection.
-
Chemical Handling: Perform all manipulations of the compound deep within the sash of the chemical fume hood.
-
Waste Containment: All contaminated materials (gloves, pipette tips, weighing paper) must be placed in a designated, sealed hazardous waste container.
-
Area Decontamination: Upon completion of work, decontaminate the work surface in the fume hood.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last using a proper technique.[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][10]
Caption: Logical workflow for handling hazardous chemical compounds.
Disposal and Decontamination Plan
-
Chemical Waste: Unused or waste tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate must be disposed of as hazardous chemical waste.[1] It should be collected in a clearly labeled, sealed container. Contact a licensed professional waste disposal service for final disposal.[2][4] Do not empty into drains.[1]
-
Contaminated PPE: Disposable PPE, such as gloves and coveralls, that has been contaminated should be placed in the designated hazardous waste container for incineration.
-
Reusable PPE: Reusable items like lab coats must be decontaminated professionally if significant contamination occurs. Do not launder with personal clothing.[11]
Immediate Actions in Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, call a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][10]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][4]
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl carbamate.
- Capot Chemical Co., Ltd. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate.
- BLD Pharmatech. (2026, January 4). Safety Data Sheet: tert-Butyl (3-chloropyridin-4-yl)carbamate.
- ChemicalBook. (2025, October 11). tert-Butyl N-(2-bromoethyl)carbamate - Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Atomaxchem. tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate | CAS:405939-59-5.
- BLDpharm. 405939-59-5|tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Bromo-6-chloropyridine.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- Alfa Aesar. (2025, September 6). tert-Butyl carbamate - Safety Data Sheet.
- PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- TCI Chemicals. (2025, July 23). Safety Data Sheet: tert-Butyl (6-Methylpiperidin-3-yl)carbamate (cis- and trans- mixture).
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
- CHEMM. Personal Protective Equipment (PPE).
- Carl ROTH. Safety Data Sheet: Pyridine.
- Thermo Fisher Scientific. (2018, October). Pyridine - Safety Data Sheet.
- New Jersey Department of Health. (2004, January). Hazard Summary: 2-Chloropyridine.
- Canada Safety Training Centre. PPE for Hazardous Chemicals.
- BenchChem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet.
- Combi-Blocks, Inc. (2024, March 1). JR-2151 - Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- BLDpharm. 342603-15-0|tert-Butyl (5-chloropyridin-3-yl)carbamate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. nj.gov [nj.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. osha.oregon.gov [osha.oregon.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
